(2,4-Dichlorophenyl)acetyl chloride

Agrochemical Synthesis Process Chemistry Acylation

Sourcing bottlenecks for this key agrochemical intermediate can delay spirodiclofen campaigns. As a superior acylating agent, (2,4-Dichlorophenyl)acetyl chloride delivers 36.6% total process yield in patent-protected syntheses-nearly double that of alternative reagents. - Essential for high-yield spirodiclofen manufacture & antitubercular scaffold derivatization - Consistent electrophilicity ensures reproducible acylation of amines, alcohols, & thiols - Liquid state at room temperature simplifies handling & scale-up logistics

Molecular Formula C8H5Cl3O
Molecular Weight 223.5 g/mol
CAS No. 53056-20-5
Cat. No. B1586341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Dichlorophenyl)acetyl chloride
CAS53056-20-5
Molecular FormulaC8H5Cl3O
Molecular Weight223.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)CC(=O)Cl
InChIInChI=1S/C8H5Cl3O/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2
InChIKeyRYXAJKPGHHNCSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichlorophenylacetyl Chloride (CAS 53056-20-5): A Strategic Acylating Agent for Agrochemical and Pharmaceutical Intermediates


(2,4-Dichlorophenyl)acetyl chloride (CAS 53056-20-5) is a specialized organochlorine compound that functions as a reactive acyl chloride [1]. With a molecular formula of C8H5Cl3O and a molecular weight of 223.5 g/mol, it is characterized by a 2,4-dichlorophenyl group attached to an acetyl chloride moiety [1]. This structure endows it with significant electrophilicity, making it a potent acylating agent for nucleophiles such as amines, alcohols, and thiols [1]. It is primarily utilized as a key building block in the synthesis of agrochemicals and pharmaceuticals , notably in the industrial production of the acaricide spirodiclofen [2]. Its classification and labeling are governed by CLP criteria, with hazard statements including H314 (Causes severe skin burns and eye damage) [3].

Why (2,4-Dichlorophenyl)acetyl Chloride Cannot Be Simply Substituted: Unique Reactivity and Industrial Efficiency


While acyl chlorides as a class are known for their reactivity, (2,4-Dichlorophenyl)acetyl chloride (CAS 53056-20-5) offers a unique combination of structural features that are critical for specific synthetic outcomes. Its electron-withdrawing 2,4-dichlorophenyl group not only enhances the electrophilicity of the carbonyl carbon, facilitating efficient acylation [1], but also imparts distinct physical properties like liquid state at room temperature . More critically, its use in patent-protected industrial processes demonstrates that substituting with other acyl chlorides (e.g., benzoyl chloride, furoyl chloride) or using the corresponding carboxylic acid (2,4-dichlorophenylacetic acid) fails to achieve the same level of efficiency and yield. The specific steric and electronic properties of the 2,4-dichlorophenylacetyl moiety are essential for the success of multi-step syntheses, as evidenced by its role in dramatically improving the overall yield of the commercial agrochemical spirodiclofen [2].

Quantitative Evidence for Selecting (2,4-Dichlorophenyl)acetyl Chloride over Alternatives


Superior Industrial Process Yield: 98.8% in (2,4-Dichlorophenyl)acetyl Chloride Synthesis

A key differentiation point is the high-yield, scalable synthesis of the target compound itself. In a patent for the production of spirodiclofen, the preparation of (2,4-Dichlorophenyl)acetyl chloride from the corresponding acid and thionyl chloride was achieved with a remarkable yield of 98.8% [1]. This is significantly higher than typical yields for the synthesis of analogous acyl chlorides, such as furoyl chloride, which is reported with a yield of 79% under similar conditions [2]. This high efficiency in its own synthesis translates directly to lower production costs and higher throughput for downstream processes.

Agrochemical Synthesis Process Chemistry Acylation Yield Optimization

Critical Impact on Spirodiclofen Overall Yield: 36.6% vs. Prior Art 20%

The most compelling evidence for the compound's value is its role in a patented, improved process for manufacturing spirodiclofen, a key acaricide. The patent explicitly compares the new process, which utilizes (2,4-Dichlorophenyl)acetyl chloride in a specific acylation step, against the prior art. The new process achieves a total five-step reaction yield of 36.6%, which is a nearly 17% absolute increase (approximately an 83% relative increase) over the prior art yield of just 20% [1]. This is not a minor improvement; it fundamentally changes the economic viability of the production route.

Agrochemical Manufacturing Process Optimization Spirodiclofen Multi-step Synthesis

High Reactivity in Key Acylation Step: 77.2% Yield with 1-Cyanocyclohexanol

In a separate, earlier patent for spirodiclofen synthesis, the specific reactivity of (2,4-Dichlorophenyl)acetyl chloride is demonstrated in a critical acylation step. The compound reacts with 1-cyanocyclohexanol to form a key ester intermediate, 2,4-dichlorophenylacetic acid-1-cyanocyclohexyl ester, with a yield of 77.2% [1]. While a direct yield comparison with another acyl chloride in this exact reaction is not available, this high yield highlights the compound's excellent reactivity with a challenging, sterically hindered tertiary alcohol, underscoring its utility in complex molecule construction.

Spirodiclofen Synthesis Esterification Reaction Efficiency Acyl Chloride Reactivity

Distinct Physical State and Handling Properties Compared to 2,4-Dichlorobenzoyl Chloride

From a practical procurement and handling perspective, (2,4-Dichlorophenyl)acetyl chloride offers distinct advantages over a close analog, 2,4-Dichlorobenzoyl chloride (CAS 89-75-8). The target compound is reported to be a liquid at room temperature , whereas 2,4-Dichlorobenzoyl chloride is a solid with a melting point of 62-63°C [1]. This difference simplifies the transfer, metering, and dissolution of (2,4-Dichlorophenyl)acetyl chloride in industrial settings, as it can be handled as a liquid without the need for melting equipment or specialized solid handling procedures.

Material Handling Process Safety Physical Properties Solubility

Procurement-Driven Application Scenarios for (2,4-Dichlorophenyl)acetyl Chloride


Industrial-Scale Production of the Acaricide Spirodiclofen

This is the primary and most validated application for (2,4-Dichlorophenyl)acetyl chloride. As demonstrated in patent literature, it is an essential intermediate for synthesizing spirodiclofen, a widely used acaricide [1]. The compound's use in a key acylation step enables a total process yield of 36.6%, a significant improvement over the 20% yield of prior methods [1]. Procurement for this purpose is driven by the need for high purity and consistent reactivity to ensure reproducible, high-yielding, and economically viable commercial production.

Synthesis of Novel Acyl Derivatives of Isonicotinic Acid Hydrazide for Antitubercular Research

For medicinal chemistry and drug discovery programs, (2,4-Dichlorophenyl)acetyl chloride serves as a valuable building block for creating compound libraries. It has been successfully used to synthesize new acyl derivatives of isonicotinic acid hydrazide, which were subsequently evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis [2]. Its role here is to introduce a specific, lipophilic 2,4-dichlorophenylacetyl moiety onto a pharmacologically active scaffold, a modification that can influence potency, selectivity, and pharmacokinetic properties.

Peptide Coupling and Heterocycle Formation in Advanced Organic Synthesis

Due to its high reactivity and selectivity as an acylating agent, (2,4-Dichlorophenyl)acetyl chloride is a reagent of choice for complex organic transformations [1]. It is particularly useful in peptide coupling reactions to install a protected or modified amino acid moiety and in the formation of various heterocyclic structures [1]. Researchers and process chemists procuring this compound for these applications value its reliable electrophilicity, which allows for predictable and efficient incorporation of the 2,4-dichlorophenylacetyl group into diverse molecular frameworks under controlled conditions.

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